4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

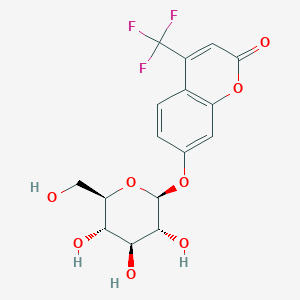

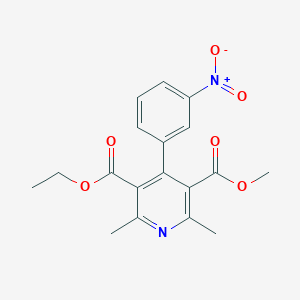

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside (4-TFM-G) is a fluorogenic substrate widely used in biochemical and physiological research. It is a trifluoromethyl-substituted derivative of the commonly used fluorogenic substrate 4-methylumbelliferyl-beta-D-glucopyranoside (4-MUG). 4-TFM-G is a highly sensitive and specific substrate for the detection of β-glucosidase activity, and has been used in a variety of research applications, including the detection of enzyme activity, the study of enzyme kinetics, and the development of novel enzyme inhibitors.

Applications De Recherche Scientifique

- The compound exhibits strong fluorescence upon excitation at 385 nm (λex) and emission at 502 nm (λem) in an acetate buffer at pH 5.0. This property makes it valuable for diagnostic purposes .

- Applications include investigating β-glucosidase activity in lysosome-enriched fractions from neurons and assessing glucocerebrosidase 1 (GBA1)-related glucosidase activity in macrophage cell lines .

Fluorescence Assays

β-Glucosidase Research

Escherichia coli Detection

Mécanisme D'action

Target of Action

The primary target of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds, converting complex carbohydrates into simple sugars.

Mode of Action

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside acts as a substrate for β-glucosidase . When this compound comes into contact with β-glucosidase, the enzyme cleaves the glycosidic bond, resulting in the release of 4-(trifluoromethyl)umbelliferone .

Biochemical Pathways

The action of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside primarily affects the carbohydrate metabolism pathway . By acting as a substrate for β-glucosidase, it facilitates the breakdown of complex carbohydrates, thereby influencing the overall carbohydrate metabolism.

Result of Action

The cleavage of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside by β-glucosidase results in the release of 4-(trifluoromethyl)umbelliferone . This compound is fluorescent, allowing it to be easily detected and measured, making 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside a useful tool for diagnostic purposes .

Action Environment

The action of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is influenced by environmental factors such as pH and temperature . For instance, its fluorescence properties can vary depending on the pH of the environment . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

4-(trifluoromethyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZJYRMHQCZVKG-TVKJYDDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585025 |

Source

|

| Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside | |

CAS RN |

116981-86-3 |

Source

|

| Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)

![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)